(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Overview
Description
“®-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves a dynamic kinetic resolution process. This process was proposed and validated by a quantitative density functional theoretical calculation according to the Curtin–Hammett principle .Chemical Reactions Analysis
The chemical reactions involving this compound are guided by a mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This mechanism could be widely applied in the organic syntheses of particular enantiomers .Scientific Research Applications
Antibacterial Properties
(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid and its derivatives have been explored for their antibacterial properties. Song et al. (2015) demonstrated that most N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibited better antibacterial activities against various bacterial strains compared to related arylthiazolidine carboxylic acid derivatives (Song, Ma, & Zhu, 2015). Another study by Song et al. (2009) synthesized and evaluated 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents, finding significant activity against common bacterial strains (Song, Ma, Lv, Li, Xiao, & Zhu, 2009).
Chemical Synthesis and Characterization
The compound has been used in the synthesis and characterization of various organic compounds. Schutkowski et al. (2009) prepared tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and (R)-thiazolidine-4-carboxylic acid, demonstrating its utility in peptide synthesis (Schutkowski, Mrestani-Klaus, & Neubert, 2009). Jagtap et al. (2018) explored the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives, highlighting its potential in forming molecular assemblies for applications like biosensing and catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).
Stereoselectivity and Structural Studies
Jagtap et al. (2016) presented a study on the stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, which is crucial for creating specific enantiomers in pharmaceuticals (Jagtap, Rizvi, Dangat, & Pardeshi, 2016). Kamo et al. (1979) conducted a population analysis of (R)-thiazolidine-4-carboxylic acid, refining the understanding of electron distribution in the molecule (Kamo, Tanaka, Matsuura, Ashida, & Kakudo, 1979).
properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAXPNDMEODKHI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585038 | |
Record name | (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid | |
CAS RN |
125471-00-3 | |
Record name | (2R)-3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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